{5-Oxaspiro[3.4]octan-6-yl}methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-oxaspiro[3.4]octan-6-ylmethanol |
InChI |
InChI=1S/C8H14O2/c9-6-7-2-5-8(10-7)3-1-4-8/h7,9H,1-6H2 |
InChI Key |
CBXKPNPYASHFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(O2)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Oxaspiro 3.4 Octan 6 Yl Methanol
Enantioselective and Diastereoselective Synthesis of the Spiro[3.4]octane Core
The construction of the 5-oxaspiro[3.4]octane core with high levels of enantiomeric and diastereomeric purity is a critical step in the synthesis of stereochemically defined {5-Oxaspiro[3.4]octan-6-yl}methanol. Various strategies have been developed to achieve this, ranging from the use of chiral auxiliaries to the application of asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries have proven to be a powerful tool for inducing stereoselectivity in the formation of spirocyclic systems. In this approach, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.
A potential strategy for the synthesis of the this compound core involves the use of a camphor-derived chiral auxiliary. For instance, an α,β-unsaturated amide derived from a chiral camphorpyrazolidinone could serve as a Michael acceptor for an in-situ generated dichlorocarbene. This approach has been successful in the diastereoselective synthesis of gem-dichlorocyclopropanes, which are versatile intermediates for the formation of spiro compounds. While this method has been demonstrated for other spirocyclic systems, its application to the synthesis of the 5-oxaspiro[3.4]octane core would require further investigation.
Asymmetric Catalysis in Spirocyclization
Asymmetric catalysis offers a more atom-economical and elegant approach to the enantioselective synthesis of spirocycles. This strategy relies on the use of a chiral catalyst to control the stereochemistry of the ring-forming reaction.
While specific examples for the asymmetric synthesis of this compound are not extensively documented, related transformations provide valuable insights. For instance, the synthesis of spirooxindoles has been achieved with high enantioselectivity using transition metal catalysts. google.com These reactions often involve a cycloaddition cascade process catalyzed by a chiral metal complex. google.com Adapting such a strategy to the synthesis of the 5-oxaspiro[3.4]octane core would likely involve the reaction of a suitable precursor, such as a derivative of 3-methyleneoxetane, with a cyclopentane-derived reaction partner in the presence of a chiral catalyst.
Stereocontrolled Functionalization of Precursors
An alternative to constructing the spirocycle asymmetrically is the stereocontrolled functionalization of a pre-existing prochiral or racemic spirocyclic core. This approach relies on the ability to selectively introduce functional groups in a stereodefined manner.
For the synthesis of this compound, a potential precursor is 6-(iodomethyl)-5-oxaspiro[3.4]octane. uni.lu This iodo-derivative could potentially be synthesized and then subjected to a nucleophilic substitution reaction with a hydroxide (B78521) source to yield the target alcohol. The stereochemical outcome of this transformation would depend on the reaction conditions and the potential for neighboring group participation from the oxetane (B1205548) oxygen.
Catalytic Transformations in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis offer powerful strategies for the formation of the key spirocyclic framework.
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysts are widely used in organic synthesis due to their ability to facilitate a broad range of transformations with high efficiency and selectivity. In the context of spirocycle synthesis, transition metals can catalyze key cyclization reactions.
A plausible route to the 5-oxaspiro[3.4]octane core could involve a transition metal-catalyzed intramolecular cyclization. For example, a suitably functionalized cyclopentanone (B42830) derivative bearing an oxetane precursor could undergo a palladium-catalyzed intramolecular Heck reaction to form the spirocyclic system. google.com Similar strategies have been successfully employed in the synthesis of spirooxindoles. google.com
Another relevant example, although for a related system, is the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which utilizes a ring-closing metathesis (RCM) reaction catalyzed by a Grubbs-type ruthenium catalyst. nuph.edu.ua This demonstrates the power of transition metal catalysis in constructing spiro-oxetane compounds. nuph.edu.ua
| Catalyst | Substrate Type | Reaction Type | Product Core | Ref |
| Pd(OAc)₂/PPh₃ | o-iodoaniline derivative | Intramolecular Heck | Spirooxindole | google.com |
| Grubbs II Catalyst | Bis-allyl ether | Ring-Closing Metathesis | 2,5-Dioxaspiro[3.4]octane | nuph.edu.ua |
Organocatalytic Strategies for Spiro Ring Formation
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and often complementary selectivity. Chiral organocatalysts can be particularly effective in promoting enantioselective spirocyclization reactions.
For the synthesis of the 5-oxaspiro[3.4]octane core, an organocatalytic Michael addition/cyclization cascade could be envisioned. For instance, a chiral amine catalyst could activate a cyclopentanone derivative to react with a suitable Michael acceptor tethered to an oxetane precursor. This type of cascade reaction has been successfully used in the synthesis of various spirocyclic compounds.
While direct examples for the organocatalytic synthesis of this compound are scarce, the general principles of organocatalysis are highly applicable. The development of a specific organocatalytic route would be a valuable contribution to the synthesis of this important class of molecules.
Aerobic Copper-Catalyzed Oxidation Processes for Related Alcohols
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. Modern advancements have prioritized the use of environmentally benign oxidants, with molecular oxygen being the ideal choice. Copper-catalyzed aerobic oxidation has emerged as a powerful and practical method for this purpose. nih.govrsc.org These systems are noted for their efficiency and high selectivity under mild conditions, often at room temperature and ambient pressure of air or oxygen. nih.govnih.gov
A common and highly effective approach involves the use of a copper catalyst in conjunction with a nitroxyl (B88944) radical co-catalyst, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or its derivatives. rsc.org This dual-catalyst system can efficiently oxidize a wide range of primary and secondary alcohols, including those with oxidation-prone functional groups. elsevierpure.com For the synthesis of a molecule like this compound, such a reaction could be envisioned in the final step, oxidizing a related diol precursor or, alternatively, converting the primary alcohol of the target molecule into the corresponding aldehyde for further functionalization.
Researchers have also developed TEMPO-free copper-catalyzed systems. nih.gov One such system, inspired by the enzyme tyrosinase, utilizes a Cu/diamine complex with an additive like N-methylimidazole (NMI). nih.gov This biomimetic approach shows particular efficacy for the oxidation of un-activated secondary alcohols, a traditionally challenging substrate class. nih.gov The chemoselectivity of these copper-catalyzed methods is a significant advantage, potentially allowing for the selective oxidation of one alcohol in the presence of other sensitive groups within a complex spirocyclic framework. elsevierpure.com
| Catalyst System | Oxidant | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O / TEMPO | O₂ (Air) | Highly selective for primary and secondary alcohols; mild, room-temperature conditions. | Oxidation of a precursor to form the aldehyde or ketone on the spirocycle. | rsc.org |
| Cu/Diamine / NMI (TEMPO-free) | O₂ (Air) | Biomimetic; effective for challenging un-activated secondary alcohols. | Selective oxidation in complex, multi-functionalized spiro-alcohols. | nih.gov |
| Homogeneous Copper / TEMPO | O₂ | Mature technology, can be combined with heterogeneous catalysts for easier separation. | General oxidation of primary alcohols to aldehydes. | researchgate.net |
Novel Ring-Forming Reactions
The construction of the strained spirocyclic oxetane core is the principal challenge in synthesizing this compound and its analogs. Several modern ring-forming strategies are particularly well-suited for this purpose.
Intramolecular cyclization is a direct and powerful strategy for forming cyclic ethers. A notable example relevant to the spiro[3.4]octane system is a bromocation-induced cascade cyclization. In one study, an unsymmetrical diol containing an alkyne was treated with pyridinium (B92312) tribromide, which triggered a cascade reaction. clockss.org The reaction proceeds through a 5-endo-dig cyclization to form a dihydrofuran intermediate, followed by a 4-exo-trig cyclization to furnish a 1,5-dioxaspiro[3.4]octane derivative in a one-pot process with high diastereoselectivity. clockss.org This demonstrates that sequential, controlled cyclizations can be orchestrated to build complex spirocyclic acetals.
More broadly, the Williamson etherification, an intramolecular SN2 reaction where an alkoxide displaces a leaving group, remains a fundamental approach for oxetane synthesis. acs.org Recent methodologies have coupled this classic reaction with C-H functionalization, allowing for the synthesis of oxetanes from simple, unactivated primary or secondary alcohols, thereby avoiding lengthy substrate pre-functionalization. researchgate.netnih.gov
The [2+2] photocycloaddition between a carbonyl compound and an alkene, known as the Paternò-Büchi reaction, is arguably the most direct method for constructing an oxetane ring in a single step. rsc.orgmagtech.com.cn This reaction is highly applicable to the synthesis of spirocyclic oxetanes. rsc.orglancs.ac.uk Specifically, the irradiation of a cyclic ketone, such as cyclopentanone, in the presence of an appropriate alkene can yield the desired 5-oxaspiro[3.4]octane skeleton.
Recent studies have focused on expanding the scope of this reaction, which has traditionally been limited. For instance, researchers have successfully performed Paternò-Büchi reactions between cyclic ketones and maleic acid derivatives. rsc.orgrsc.orgresearchgate.net A key innovation in this work was the use of p-xylene (B151628) as an additive to suppress the competing dimerization of the alkene, which significantly improved the yield of the desired spirocyclic oxetane. rsc.orgrsc.orglancs.ac.uk The resulting functionalized spiro-oxetanes serve as versatile intermediates that can be elaborated further. rsc.orgresearchgate.net
Electrosynthesis is increasingly recognized as a green and powerful tool in modern organic chemistry, replacing toxic or hazardous chemical reagents with clean electrons. thieme-connect.comuq.edu.au This method is well-suited for redox processes and has been applied to the construction of spirocyclic skeletons. thieme-connect.com Electrochemical methods can achieve transformations that are difficult or require multiple steps using traditional chemistry, often under very mild conditions. researchgate.net
For spirocycle synthesis, electrochemical approaches often involve a radical-initiated dearomative spirocyclization. researchgate.net For example, the anodic spirocyclization of phenols tethered to alkynes can be triggered by an electrochemically generated selenium radical, yielding spiro[4.5]trienones in good yields. researchgate.net While direct electrosynthesis of spiro-oxetanes is a developing area, the principles of electrochemically mediated intramolecular cyclization or cycloaddition hold significant promise for accessing the 5-oxaspiro[3.4]octane core. The ability to precisely control the reaction potential offers a high degree of selectivity, making it an attractive strategy for complex target synthesis. researchgate.netrsc.org
| Reaction Type | Key Reagents/Conditions | Core Structure Formed | Advantages | Reference |
|---|---|---|---|---|
| Cascade Bromocyclization | Alkenyl/Alkynyl diol, PyHBr₃ | 1,5-Dioxaspiro[3.4]octane | One-pot, high diastereoselectivity. | clockss.org |
| Paternò-Büchi Reaction | Cyclic ketone, alkene, UV light | Spirocyclic Oxetane | Direct [2+2] ring construction. | rsc.orgrsc.org |
| Electrochemical Spirocyclization | Phenolic alkyne, diselenide, undivided cell | Spiro[4.5]trienone | Metal- and oxidant-free, mild conditions. | researchgate.net |
Multi-Component Assembly Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. researchgate.net These strategies are particularly valuable for rapidly building molecular complexity, including spirocyclic frameworks.
A relevant example is the copper-catalyzed four-component reaction for synthesizing 3-oxetanone-derived spirooxazolidines. mdpi.com This reaction combines an amino alcohol, formaldehyde, 3-oxetanone, and a terminal alkyne in a one-pot process. The reaction proceeds through the formation of an iminium intermediate which then couples with a copper-alkyne species, leading to the spirocyclic product. mdpi.com Such strategies allow for the incorporation of multiple points of diversity in a single step. Adapting this logic, a multi-component assembly for the this compound core could be envisioned by reacting a cyclopentanone derivative, a suitable three-carbon unit, and other building blocks in a convergent manner.
Green Chemistry Principles in Synthesis of this compound Analogs
The principles of green chemistry are increasingly integral to the development of new synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ontosight.ai The synthesis of oxetanes and spirocycles is an active area for the application of these principles.
Several of the methodologies discussed above align with green chemistry goals. For instance, electrosynthesis replaces stoichiometric chemical oxidants or reductants with electrons, significantly reducing byproducts. thieme-connect.comrsc.org The reactions can often be performed in environmentally benign solvents like water or acetone (B3395972) without the need for an inert atmosphere. rsc.org
In the realm of photochemistry, developments in Paternò-Büchi reactions aim to use lower-energy visible light instead of high-energy UV irradiation, which can reduce side reactions and energy consumption. nih.gov Furthermore, catalyst-free photochemical reactions, such as the synthesis of functionalized oxetanes from 2,5-dihydrofurans and diazo compounds under visible light, represent a highly sustainable approach. rsc.org The development of biocatalytic platforms using engineered enzymes also offers a green pathway to chiral oxetanes, providing excellent enantioselectivity under mild, aqueous conditions. researchgate.net These green strategies are crucial for the sustainable production of complex molecules like this compound and its analogs for research and development.
Sophisticated Structural Elucidation and Spectroscopic Analysis of 5 Oxaspiro 3.4 Octan 6 Yl Methanol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the cornerstone for the structural analysis of {5-Oxaspiro[3.4]octan-6-yl}methanol, providing profound insights into its molecular framework.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional ¹H and ¹³C NMR spectra offer initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle of this compound.
Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would exhibit correlations between the methine proton at C6 and the adjacent methylene (B1212753) protons of the tetrahydrofuran (B95107) ring, as well as with the protons of the hydroxymethyl group. Similarly, correlations among the methylene protons of the cyclobutane (B1203170) ring would be observed, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and their attached carbons. This technique is crucial for the unambiguous assignment of the ¹³C NMR spectrum. For instance, the proton signal of the hydroxymethyl group would show a correlation to the corresponding carbon signal, and the methine proton at C6 would correlate to the C6 carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the spirocyclic core. Key HMBC correlations expected for this compound would include correlations from the protons on the cyclobutane ring to the spiro carbon (C4) and the adjacent carbon of the tetrahydrofuran ring (C5), and from the protons of the hydroxymethyl group to C6.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. In the case of this compound derivatives with substituents, NOESY can reveal the relative orientation of these substituents. For the parent compound, NOE correlations between the protons of the cyclobutane ring and those on the tetrahydrofuran ring can provide insights into the preferred conformation of the spirocyclic system.
A summary of expected key 2D NMR correlations for this compound is presented in the table below.
| Proton(s) | COSY Correlations | HMBC Correlations | NOESY Correlations |
| -CH₂OH | -CH(6)- | C6, C7 | Protons on C2 and C7 |
| -CH(6)- | -CH₂OH, -CH₂(7)- | C4, C5, C7, -CH₂OH | Protons on C2, C4, C7 |
| -CH₂(7)- | -CH(6)- | C5, C6 | Protons on C6, C8 |
| Cyclobutane Protons | Other cyclobutane protons | C4, C5 | Protons on the tetrahydrofuran ring |
Advanced NMR for Conformational Analysis of Oxaspiro[3.4]octanes
The conformational flexibility of the five-membered tetrahydrofuran ring and the puckering of the four-membered cyclobutane ring in the oxaspiro[3.4]octane system can be investigated using advanced NMR techniques. Variable temperature (VT) NMR studies can reveal information about the energy barriers between different conformations. Furthermore, the measurement of vicinal coupling constants (³JHH) and their analysis using the Karplus equation can provide quantitative estimates of dihedral angles, offering a more detailed picture of the ring conformations in solution.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions.
With a molecular formula of C₈H₁₄O₂, the predicted monoisotopic mass of this compound is 142.0994 Da. HRMS can confirm this with high accuracy, typically within a few parts per million (ppm).
The fragmentation of spirocyclic ethers in the mass spectrometer can be complex. For this compound, characteristic fragmentation would likely involve cleavage of the spirocyclic system. The initial loss of a water molecule from the primary alcohol is a common fragmentation pathway. Subsequent fragmentation could involve ring-opening of the tetrahydrofuran or cyclobutane rings.
Predicted adducts and their collision cross sections (CCS) for this compound are provided by resources like the PubChemLite database. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 143.10666 | 123.4 |
| [M+Na]⁺ | 165.08860 | 128.5 |
| [M-H]⁻ | 141.09210 | 128.2 |
| [M+H-H₂O]⁺ | 125.09664 | 115.2 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
X-ray Crystallography for Solid-State Conformation and Absolute Configuration Determination
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline derivatives of this compound. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional structure in the solid state.
For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration, often through the use of anomalous dispersion from a heavy atom incorporated into the crystal structure or by resolving the enantiomers and crystallizing a single one. The resulting crystallographic data would reveal the exact puckering of the cyclobutane ring and the envelope or twist conformation of the tetrahydrofuran ring.
While specific crystallographic data for this compound is not publicly available, analysis of related spirocyclic oxetanes has shown that the oxetane (B1205548) ring often adopts a puckered conformation to relieve ring strain. nih.gov
Chromatographic Methodologies for Isomer Separation and Purity Profiling
Chromatographic techniques are essential for the separation of isomers and for assessing the purity of this compound samples.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
This compound is a chiral molecule, existing as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical applications where each enantiomer may exhibit different biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs for the separation of chiral alcohols include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or Pirkle-type phases. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation.
For a hypothetical chiral separation of (R)- and (S)-{5-Oxaspiro[3.4]octan-6-yl}methanol, the following table illustrates typical data that would be obtained.
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
The determination of enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Flash Column Chromatography and Preparative HPLC for Purification
The purification of this compound and its derivatives is a crucial step to ensure the removal of impurities, such as starting materials, byproducts, and reaction catalysts. The structural rigidity and polarity of the oxetane ring, combined with the spirocyclic nature of the core, present unique challenges and opportunities for chromatographic separation.
Flash Column Chromatography
Flash column chromatography is a widely employed technique for the rapid and efficient purification of spirocyclic oxetanes. The choice of stationary phase and mobile phase is paramount for achieving optimal separation. Silica gel is the most common stationary phase due to its versatility and cost-effectiveness.
The polarity of the eluent system is carefully optimized to ensure adequate separation of the target compound from impurities. A common strategy involves the use of a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For compounds in the class of spirocyclic oxetanes, solvent systems such as petroleum ether/ethyl acetate (B1210297) are frequently utilized. The progress of the purification is typically monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product.
While specific data for the flash chromatography of this compound is not extensively documented in publicly available literature, general parameters for related spirocyclic oxetanes can be informative.
Table 1: Illustrative Flash Column Chromatography Parameters for Spirocyclic Oxetane Derivatives
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Petroleum Ether and Ethyl Acetate |
| Initial Eluent | 100% Petroleum Ether |
| Final Eluent | 50% Ethyl Acetate in Petroleum Ether |
| Detection | UV light (if applicable) or staining agents (e.g., potassium permanganate) |
It is important to note that the optimal conditions can vary significantly depending on the specific derivative of this compound being purified.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high levels of purity, preparative HPLC is the method of choice. This technique offers superior resolution compared to flash chromatography and is particularly useful for separating closely related isomers or impurities that are difficult to remove by other means.
In preparative HPLC, the selection of the column (stationary phase) and the mobile phase composition is critical. Reversed-phase columns, such as those with C18-functionalized silica, are often used for the purification of moderately polar compounds like this compound derivatives. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
As with flash chromatography, specific preparative HPLC methods for this compound are not widely reported. However, the development of such a method would involve a systematic approach to optimize parameters like the solvent gradient, flow rate, and injection volume to maximize throughput and purity.
Table 2: Hypothetical Preparative HPLC Parameters for the Purification of a this compound Derivative
| Parameter | Value/Description |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL |
The successful application of these advanced chromatographic techniques is fundamental to obtaining highly pure samples of this compound derivatives, which is a prerequisite for their accurate structural elucidation and further investigation of their chemical and biological properties.
Reaction Chemistry and Transformational Pathways of 5 Oxaspiro 3.4 Octan 6 Yl Methanol
Functional Group Interconversions at the Methanol Moiety
The primary alcohol group is a versatile functional handle that can be readily converted into a variety of other functional groups without altering the core spirocyclic system. These transformations are fundamental in synthetic chemistry for building molecular complexity.
Standard oxidation protocols can convert the primary alcohol to either the corresponding aldehyde, {5-Oxaspiro[3.4]octan-6-yl}carbaldehyde, or the carboxylic acid, 5-Oxaspiro[3.4]octane-6-carboxylic acid. The choice of oxidant and reaction conditions determines the outcome. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4) lead to the carboxylic acid.
The hydroxyl group can also undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic catalysis to form the corresponding esters. Similarly, etherification, for instance, through the Williamson ether synthesis by first converting the alcohol to its alkoxide, allows for the introduction of a wide range of substituents.
| Transformation | Reagents and Conditions | Product Functional Group |
| Oxidation to Aldehyde | PCC, CH2Cl2; or DMP, CH2Cl2 | Aldehyde |
| Oxidation to Carboxylic Acid | KMnO4, NaOH, H2O; or Jones Reagent | Carboxylic Acid |
| Esterification | R'COOH, H+ catalyst; or R'COCl, Pyridine | Ester |
| Etherification | 1. NaH; 2. R'Br | Ether |
Reactivity of the Oxaspiro[3.4]octane Core
The 5-oxaspiro[3.4]octane core itself possesses reactive sites, primarily within the strained four-membered oxetane (B1205548) ring. The inherent ring strain of oxetanes makes them susceptible to reactions that lead to ring-opening. acs.org However, certain reactions can proceed while leaving the spirocyclic system intact. For instance, radical-based C-H functionalization at positions on the cyclopentane (B165970) or tetrahydrofuran (B95107) rings, away from the influence of the oxygen atoms, could potentially occur under specific conditions, though such transformations would likely compete with reactions involving the more reactive alcohol and oxetane functionalities.
Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System
The most significant reactivity of the {5-Oxaspiro[3.4]octan-6-yl}methanol is expected to stem from the strained oxetane ring. This four-membered ether is prone to ring-opening reactions when treated with nucleophiles or electrophiles (typically under acidic conditions). researchgate.net
Nucleophilic Ring-Opening: Strong nucleophiles, such as organolithium reagents or Grignard reagents, can attack one of the oxetane's α-carbons, leading to the cleavage of a C-O bond. youtube.com This reaction is driven by the release of ring strain. The regioselectivity of the attack would be influenced by steric hindrance around the spiro-center.
Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring for attack by even weak nucleophiles. researchgate.netillinois.edu This process can lead to the formation of diols or other 1,3-difunctionalized compounds. For example, hydrolysis under acidic conditions would be expected to open the oxetane ring to yield a diol.
Ring-Expansion: Ring-expansion reactions of oxetanes to tetrahydrofuran derivatives have been reported. acs.org For instance, treatment with diazo compounds in the presence of a suitable catalyst can lead to the insertion of a carbon atom into the oxetane ring, resulting in a larger ring system. acs.org
| Reaction Type | Reagents/Conditions | Expected Outcome |
| Nucleophilic Ring-Opening | R-Li or R-MgBr | Cleavage of oxetane ring, formation of a new C-C bond |
| Acid-Catalyzed Ring-Opening | H+, H2O (or other nucleophile) | Formation of a 1,3-diol or related difunctional product |
| Ring Expansion | Diazoacetate, Cu or Rh catalyst | Expansion of the oxetane to a tetrahydrofuran derivative |
Mechanistic Investigations of Chemical Transformations Involving this compound
While direct mechanistic studies on this compound are not available in the literature, the mechanisms of its potential transformations can be inferred from studies on analogous systems.
Radical-Mediated Pathways
Radical reactions involving oxetanes have been explored, particularly in the context of their synthesis. For example, photoredox catalysis can be used to generate radical intermediates that lead to the formation of the oxetane ring from alcohols. acs.orgnih.gov A reverse reaction, involving radical-induced fragmentation of the oxetane ring, is also mechanistically plausible under specific conditions, such as photolysis or in the presence of radical initiators. Synthesis of bis-spiro-oxetane nitroxide radicals has been achieved, highlighting the compatibility of the oxetane motif with radical species. nih.gov
Ionic Reaction Mechanisms
The majority of the transformations of the oxaspiro[3.4]octane core would proceed through ionic mechanisms. The acid-catalyzed ring-opening of the oxetane is a classic example of an SN2 or SN1-type reaction, depending on the substitution pattern and reaction conditions. researchgate.net Protonation of the oxetane oxygen makes it a good leaving group, and a nucleophile then attacks one of the adjacent carbons. The regioselectivity of this attack is a key point of investigation in related systems. Multicomponent domino reactions involving ionic liquids have been used to synthesize other spiro compounds, proceeding through ionic intermediates. mdpi.com
Photochemical Rearrangements (e.g., Oxa-di-π-methane Rearrangements of Spiroketones)
Photochemical reactions are a powerful tool for the synthesis and manipulation of strained ring systems. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing oxetanes. rsc.orgrsc.orgresearchgate.net The reverse reaction, a photochemical cycloreversion, can also occur, leading to the cleavage of the oxetane ring back to its carbonyl and alkene precursors. acs.org While the oxa-di-π-methane rearrangement is typically associated with β,γ-unsaturated ketones, related photochemical rearrangements in spirocyclic systems containing carbonyl groups and strained rings could be envisaged for derivatives of this compound, such as the corresponding ketone. Photochemical ring expansion reactions of oxetanes to furnish tetrahydrofuran derivatives have also been documented, proceeding through ylide intermediates. researchgate.net
Computational and Theoretical Studies on 5 Oxaspiro 3.4 Octan 6 Yl Methanol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic structure of {5-Oxaspiro[3.4]octan-6-yl}methanol. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
A typical approach would involve geometry optimization of the molecule using a suitable level of theory, such as the B3LYP functional with a 6-31G* basis set or higher. This process determines the lowest energy structure of the molecule. From the optimized geometry, a variety of electronic properties can be calculated.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). For this compound, the oxygen atoms of the ether and hydroxyl groups are expected to be regions of high negative potential.
Conformational Analysis and Energy Landscape Mapping
The non-planar and constrained nature of the spirocyclic system in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
Conformational analysis would typically begin with a systematic search of the potential energy surface. This can be achieved through methods like molecular mechanics force fields (e.g., MMFF94) for an initial scan, followed by higher-level DFT calculations for more accurate energy determination of the located conformers. The rotation around the C-C bond connecting the hydroxymethyl group to the tetrahydrofuran (B95107) ring is a key degree of freedom to explore.
The results of such an analysis would be an energy landscape map, detailing the various low-energy conformers and the transition states that connect them. This information is vital for understanding which conformations are likely to be populated at a given temperature and how the molecule might change its shape in different environments.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools to model potential chemical reactions involving this compound and to characterize the transition states of these reactions. For instance, the reactivity of the hydroxyl group in esterification or etherification reactions could be investigated.
By modeling the reaction pathway, researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This is achieved by locating the transition state structure, which is a first-order saddle point on the potential energy surface. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed for this purpose.
The calculated activation energies can then be used to predict reaction rates and to understand the factors that influence the reaction's feasibility and outcome. This is particularly valuable for designing synthetic routes or for understanding the metabolic fate of the molecule in a biological system.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.
For this compound, MD simulations could be used to study its behavior in different solvents, such as water or an organic solvent. These simulations can reveal how the molecule interacts with its environment, including the formation of hydrogen bonds between the hydroxyl group and solvent molecules.
Furthermore, MD simulations can be used to explore the conformational space of the molecule on a longer timescale than is typically accessible with static calculations. This can help to identify the most prevalent conformations and the dynamics of their interconversion, providing a more realistic representation of the molecule's behavior in solution.
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its experimental characterization.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically at the DFT level of theory. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Mass Spectrometry: While not a direct prediction of a mass spectrum, computational chemistry can provide information relevant to mass spectrometry. For instance, the PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound. The CCS is a measure of the ion's shape in the gas phase and can be a useful parameter in ion mobility-mass spectrometry for structural elucidation.
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound This table is based on computationally predicted data and serves as a theoretical reference.
| Property | Predicted Value/Range | Method/Source |
| Molecular Formula | C₈H₁₄O₂ | - |
| Molecular Weight | 142.19 g/mol | - |
| XLogP3 | 0.4 | Computational Prediction |
| Hydrogen Bond Donor Count | 1 | Computational Prediction |
| Hydrogen Bond Acceptor Count | 2 | Computational Prediction |
| Predicted ¹H NMR Chemical Shifts | Varies by proton environment | GIAO/DFT (Hypothetical) |
| Predicted ¹³C NMR Chemical Shifts | Varies by carbon environment | GIAO/DFT (Hypothetical) |
| Predicted IR Stretching Frequencies | ~3200-3600 cm⁻¹ (O-H), ~1050-1150 cm⁻¹ (C-O) | DFT (Hypothetical) |
Derivatization, Analog Synthesis, and Scaffold Exploration Based on 5 Oxaspiro 3.4 Octan 6 Yl Methanol
Systematic Synthesis of Homologues and Analogues
The systematic synthesis of homologues and analogues of {5-Oxaspiro[3.4]octan-6-yl}methanol can be approached through several synthetic strategies, primarily focusing on the modification of the hydroxymethyl group and the expansion or substitution of the carbocyclic ring.
Homologation of the Hydroxymethyl Group:
Standard homologation techniques can be applied to extend the carbon chain of the hydroxymethyl moiety. For instance, the parent alcohol can be converted to the corresponding tosylate or mesylate, followed by nucleophilic substitution with cyanide and subsequent hydrolysis to yield the homologous carboxylic acid. This acid can then be reduced to the corresponding alcohol, {2-(5-Oxaspiro[3.4]octan-6-yl)ethanol}. Iterative applications of such sequences can provide a series of higher homologues.
Another approach involves the Wittig or Horner-Wadsworth-Emmons olefination of the corresponding aldehyde, {5-Oxaspiro[3.4]octan-6-yl}carbaldehyde, which can be obtained by the oxidation of the parent alcohol. The resulting α,β-unsaturated ester can be reduced to afford the saturated homologous alcohol.
Analogue Synthesis via Ring-Expansion and Substitution:
The synthesis of analogues can be achieved by modifying the cyclobutane (B1203170) ring. For instance, ring expansion to a cyclopentane (B165970) or cyclohexane (B81311) ring would lead to the formation of {5-Oxaspiro[4.4]nonan-6-yl}methanol and {5-Oxaspiro[4.5]decan-6-yl}methanol, respectively. These can be synthesized from the corresponding spirocyclic ketones via reduction and subsequent functional group manipulation.
Furthermore, the introduction of substituents on the cyclobutane ring prior to the formation of the spirocycle can lead to a diverse range of analogues. For example, the use of substituted cyclobutanones in the key spirocyclization step would yield analogues with alkyl or other functional groups on the four-membered ring.
A summary of potential homologues and analogues is presented in Table 1.
| Table 1: Representative Homologues and Analogues of this compound | | :--- | :--- | | Compound Name | Structural Modification | | {2-(5-Oxaspiro[3.4]octan-6-yl)ethanol} | One-carbon homologation of the hydroxymethyl group. | | {5-Oxaspiro[4.4]nonan-6-yl}methanol | Ring expansion of the cyclobutane to a cyclopentane. | | {5-Oxaspiro[4.5]decan-6-yl}methanol | Ring expansion of the cyclobutane to a cyclohexane. | | {1-Methyl-5-oxaspiro[3.4]octan-6-yl}methanol | Methyl substitution on the cyclobutane ring. |
Introduction of Diverse Functional Groups onto the Spirocyclic Core
The this compound scaffold offers multiple sites for the introduction of diverse functional groups, primarily through transformations of the hydroxyl group and functionalization of the tetrahydrofuran (B95107) and cyclobutane rings.
Derivatization of the Hydroxymethyl Group:
The primary alcohol is a versatile handle for a wide array of chemical transformations.
Esterification and Etherification: Reaction with various carboxylic acids, acid chlorides, or anhydrides under standard conditions yields a library of esters. Similarly, etherification, for example, through the Williamson ether synthesis, can introduce a variety of alkyl and aryl groups.
Oxidation: Controlled oxidation can yield the corresponding aldehyde, {5-Oxaspiro[3.4]octan-6-yl}carbaldehyde, or the carboxylic acid, 5-Oxaspiro[3.4]octane-6-carboxylic acid. These derivatives serve as key intermediates for further functionalization, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.
Conversion to Amines and Halides: The alcohol can be converted to the corresponding amine via a Mitsunobu reaction with a suitable nitrogen nucleophile or through a two-step process of tosylation followed by substitution with azide (B81097) and subsequent reduction. Conversion to halides can be achieved using standard halogenating agents.
Functionalization of the Spirocyclic Rings:
While the tetrahydrofuran ring is generally less reactive, the cyclobutane ring can be a target for functionalization, although this often requires more forcing conditions or the use of pre-functionalized starting materials. Radical halogenation could potentially introduce functionality onto the cyclobutane ring, which can then be further elaborated.
Table 2 provides examples of derivatives with diverse functional groups.
| Table 2: Examples of Functionalized Derivatives | | :--- | :--- | :--- | | Derivative | Functional Group Introduced | Synthetic Precursor | | {5-Oxaspiro[3.4]octan-6-yl}methyl acetate (B1210297) | Ester | this compound | | 5-Oxaspiro[3.4]octane-6-carboxylic acid | Carboxylic Acid | this compound | | N-Benzyl-5-oxaspiro[3.4]octane-6-carboxamide | Amide | 5-Oxaspiro[3.4]octane-6-carboxylic acid | | (5-Oxaspiro[3.4]octan-6-yl)methanamine | Amine | this compound |
Development of Combinatorial Library Approaches from the this compound Scaffold
The this compound scaffold is well-suited for the construction of combinatorial libraries due to the versatility of its primary alcohol function. A divergent synthetic approach can be employed, starting from a common intermediate derived from the parent alcohol.
A key intermediate for library synthesis is 5-Oxaspiro[3.4]octane-6-carboxylic acid. This carboxylic acid can be coupled with a diverse panel of amines to generate a library of amides. Similarly, the aldehyde, {5-Oxaspiro[3.4]octan-6-yl}carbaldehyde, can be subjected to reductive amination with a variety of primary and secondary amines to produce a library of secondary and tertiary amines, respectively.
Furthermore, the parent alcohol itself can be used in multi-component reactions. For example, in an esterification reaction with a library of carboxylic acids, a diverse set of ester derivatives can be rapidly synthesized in a parallel fashion.
A representative combinatorial library synthesis is outlined below:
Oxidation: Large-scale oxidation of this compound to 5-Oxaspiro[3.4]octane-6-carboxylic acid.
Amide Coupling: Parallel amide bond formation using a robotic synthesizer with a library of commercially available primary and secondary amines.
Purification: High-throughput purification of the resulting amide library.
This approach allows for the rapid generation of a large number of structurally related compounds for screening in various applications.
Structure-Property Relationship Studies in Non-Biological Contexts
While the biological applications of this scaffold are of interest, the unique physicochemical properties of its derivatives also warrant investigation in non-biological contexts, such as material science.
Influence of Functional Groups on Physicochemical Properties:
The introduction of different functional groups onto the this compound core can significantly alter its properties, such as melting point, boiling point, solubility, and polarity. For instance, esterification with long-chain fatty acids would be expected to increase the lipophilicity and decrease the water solubility of the resulting molecule. Conversely, the introduction of polar groups like amides or sulfonamides would enhance polarity.
A systematic study of these properties can be conducted by synthesizing a focused library of derivatives with varying functional groups and measuring their key physicochemical parameters. The data from such studies can be used to establish quantitative structure-property relationships (QSPRs).
| Table 3: Predicted Physicochemical Properties of Selected Derivatives | | :--- | :--- | :--- | :--- | | Compound Name | Molecular Formula | Predicted LogP | Predicted Boiling Point (°C) | | this compound | C₈H₁₄O₂ | 1.1 | 225.4 | | {5-Oxaspiro[3.4]octan-6-yl}methyl acetate | C₁₀H₁₆O₃ | 1.7 | 248.1 | | 5-Oxaspiro[3.4]octane-6-carboxylic acid | C₈H₁₂O₃ | 1.3 | 285.2 | | N-Phenyl-5-oxaspiro[3.4]octane-6-carboxamide | C₁₄H₁₇NO₂ | 2.5 | 404.3 |
Note: The property values in Table 3 are predicted using computational models and are for illustrative purposes.
These studies are crucial for designing novel materials with tailored properties, such as specialized solvents, polymer building blocks, or liquid crystals. The rigid spirocyclic core can impart unique conformational constraints, which may lead to materials with interesting and useful macroscopic properties.
Advanced Research Applications of 5 Oxaspiro 3.4 Octan 6 Yl Methanol Systems
As Complex Synthetic Intermediates for Polycyclic Architectures
The strained oxetane (B1205548) ring and the nucleophilic hydroxyl group in {5-Oxaspiro[3.4]octan-6-yl}methanol make it a versatile intermediate for the synthesis of complex polycyclic architectures. The inherent ring strain of the oxetane can be strategically released to drive the formation of larger ring systems or to introduce functionality with high stereocontrol.
One of the primary approaches to elaborating this compound into more complex structures involves the ring-opening of the oxetane moiety. This can be achieved under either acidic or basic conditions with a variety of nucleophiles. For instance, intramolecular cyclization, initiated by the deprotonation of the primary alcohol, could lead to the formation of fused or bridged bicyclic ether systems. The choice of reaction conditions and reagents can direct the regioselectivity of the ring-opening, providing access to a diverse range of polycyclic scaffolds.
Furthermore, the spirocyclic nature of this compound can be exploited in tandem reactions. For example, a ring-opening/ring-closing cascade could be initiated at the oxetane, with the cyclopentane (B165970) ring participating in a subsequent cyclization event. Such strategies are highly valuable in natural product synthesis, where the efficient construction of multiple rings in a single operation is a key goal. The Paternò–Büchi reaction, a [2+2] photocycloaddition of a ketone with an alkene, is a common method for synthesizing the spirocyclic oxetane core itself, which can then be further functionalized. rsc.orgrsc.org
Table 1: Potential Polycyclic Architectures from this compound
| Starting Material | Reaction Type | Potential Polycyclic Product |
| This compound | Intramolecular Etherification | Fused bicyclic ethers |
| This compound | Tandem Ring-Opening/Cyclization | Bridged polycyclic ethers |
| This compound | Nucleophilic Ring-Opening with Bifunctional Reagents | Spiro-heterocycles with larger rings |
Role in Methodological Development in Organic Synthesis
The unique structural features of this compound make it an excellent substrate for the development and validation of new synthetic methodologies. The presence of a strained four-membered ring adjacent to a spirocenter provides a challenging yet rewarding target for new catalytic systems.
A significant area of research is the development of catalytic asymmetric ring-opening reactions of oxetanes. utexas.edu Chiral Lewis acids or organocatalysts can be employed to open the oxetane ring with high enantioselectivity, leading to the formation of chiral, non-racemic products. This compound, with its prochiral center at the spiro-carbon, is an ideal substrate for testing the efficacy of new chiral catalysts. The development of such methods is of great interest for the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is often a requirement.
Moreover, the combination of the oxetane and alcohol functionalities allows for the exploration of novel domino and cascade reactions. For example, a catalyst could be developed to first activate the alcohol towards a specific transformation, which then triggers the ring-opening of the oxetane in a subsequent step. The development of such complex, multi-step transformations in a single pot is a major goal of modern organic synthesis, aiming for increased efficiency and reduced waste.
Contributions to Materials Science Research (e.g., polymer precursors, specialized solvents)
In the realm of materials science, this compound holds significant promise as a monomer for the synthesis of novel polymers. The ring-opening polymerization (ROP) of oxetanes is a well-established method for producing polyethers with a wide range of properties. radtech.orgnih.gov
The primary alcohol group on this compound can act as an initiator for the cationic ROP of the oxetane ring, leading to the formation of hyperbranched or star-shaped polyethers. nih.gov Alternatively, the alcohol can be protected, and the oxetane can be polymerized using an external initiator. The resulting polymer would feature pendant cyclopentane rings along the polyether backbone, which would significantly influence its physical properties, such as its glass transition temperature, solubility, and mechanical strength. The spirocyclic units can impart rigidity and thermal stability to the polymer chain.
Furthermore, the hydroxyl group can be functionalized prior to polymerization, allowing for the introduction of a wide variety of chemical moieties into the final polymer. This could include cross-linking agents, chromophores, or biocompatible groups, leading to the development of advanced materials such as thermosets, biodegradable plastics, or materials for biomedical applications. nih.gov
Table 2: Potential Polymers Derived from this compound
| Polymerization Method | Monomer | Resulting Polymer Structure | Potential Applications |
| Cationic Ring-Opening Polymerization | This compound | Linear polyether with spirocyclic side chains | Thermoplastics, elastomers |
| Self-Condensing Vinyl Polymerization | Functionalized this compound | Hyperbranched polyethers | Coatings, adhesives |
| Co-polymerization | This compound with other cyclic ethers | Random or block co-polyethers | Tunable biomaterials, drug delivery systems |
Applications in Analytical Chemistry Method Development (e.g., as reference standards for complex mixture analysis)
The well-defined and rigid three-dimensional structure of this compound makes it a potential candidate for use as a reference standard in the development of analytical methods for complex mixtures. The analysis of spirocyclic compounds, which are increasingly prevalent in medicinal chemistry and natural products, can be challenging due to the presence of multiple stereoisomers. researchgate.net
In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), this compound could serve as a model compound to optimize separation conditions for spiro-containing molecules. Its distinct retention behavior, resulting from its unique shape and polarity, can be used to calibrate and validate analytical methods.
In spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, the well-resolved signals of the protons and carbons in this compound can be used to establish structure-property relationships for other spirocyclic systems. The characteristic chemical shifts and coupling constants of the oxetane and cyclopentane rings can aid in the structural elucidation of newly synthesized spiro compounds. While no specific use as a reference standard has been documented, its unique structure makes it a valuable tool for such purposes.
Future Research Directions and Unexplored Chemical Space for Oxaspiro 3.4 Octane Systems
Development of Novel and More Efficient Synthetic Routes
Current synthetic strategies towards spiro[3.4]octane systems often rely on multi-step sequences that can be arduous and low-yielding. For instance, the synthesis of the analogous 2-azaspiro[3.4]octane has been achieved through annulation of either the cyclopentane (B165970) or the four-membered ring, strategies that involve conventional chemical transformations and often require chromatographic purification. rsc.org A significant area for future research lies in the development of more convergent and atom-economical routes to the 5-oxaspiro[3.4]octane core.
Future efforts could focus on:
Intramolecular Cyclization Strategies: The development of novel intramolecular cyclization reactions of acyclic precursors could provide a direct and efficient entry to the 5-oxaspiro[3.4]octane skeleton. For example, the intramolecular etherification of a suitably functionalized cyclobutane (B1203170) derivative could be a promising approach.
[2+2] and [3+2] Cycloaddition Reactions: Exploring cycloaddition strategies, such as the [2+2] cycloaddition of an allene (B1206475) with a suitable ketene (B1206846) equivalent or a [3+2] cycloaddition involving a cyclobutane-derived dipolarophile, could offer rapid access to the spirocyclic core. The successful application of [3+2] cycloadditions in the synthesis of 2-oxa-6-azaspiro[3.4]octane suggests the viability of this approach for the all-carbon analogue. researchgate.net
Catalytic Methods: The development of catalytic methods, particularly those employing transition metals, for the construction of the spiro[3.4]octane framework would be a major advancement. This could involve catalytic C-H activation/functionalization or ring-closing metathesis on appropriately designed substrates.
| Synthetic Strategy | Potential Advantages |
| Intramolecular Cyclization | High efficiency, potential for stereocontrol. |
| [2+2] Cycloaddition | Rapid construction of the cyclobutane ring. |
| [3+2] Cycloaddition | Access to diverse functionalized derivatives. |
| Catalytic Methods | Atom economy, milder reaction conditions. |
Exploration of Unconventional Reactivity Patterns
The inherent ring strain of the cyclobutane moiety in the oxaspiro[3.4]octane system suggests a rich and potentially unique reactivity profile. While the reactivity of some spirocyclic systems is known, the specific patterns for 5-oxaspiro[3.4]octanes remain largely uncharted territory.
Future investigations should target:
Ring-Opening Reactions: A systematic study of the ring-opening reactions of the cyclobutane ring under various conditions (e.g., thermal, acidic, basic, transition-metal catalysis) could lead to the discovery of novel transformations and provide access to functionalized cyclopentane derivatives.
Photochemical and Radical Reactions: The strained C-C bonds of the cyclobutane ring may be susceptible to photochemical or radical-mediated cleavage, opening up avenues for unique functionalization pathways that are not accessible through traditional ionic reactions.
Rearrangement Reactions: Investigating the propensity of the oxaspiro[3.4]octane skeleton to undergo skeletal rearrangements could lead to the discovery of novel scaffolds and provide deeper insights into the fundamental reactivity of strained spirocyclic systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for oxaspiro[3.4]octane derivatives to flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. The modular nature of these systems is particularly well-suited for the rapid synthesis and screening of compound libraries. nih.gov
Key areas for development include:
Continuous Flow Synthesis: Developing continuous flow processes for the key bond-forming reactions in the synthesis of the 5-oxaspiro[3.4]octane core would enable the on-demand production of these compounds. This is particularly relevant for reactions that are difficult to control in batch mode. nih.gov
Automated Library Synthesis: The integration of automated synthesis platforms would facilitate the rapid generation of libraries of {5-Oxaspiro[3.4]octan-6-yl}methanol analogues with diverse substitution patterns. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.gov
In-line Analysis and Purification: Incorporating in-line analytical techniques (e.g., NMR, MS) and automated purification systems into flow setups would streamline the entire synthesis and characterization workflow, significantly accelerating the discovery process.
| Technology | Application in Oxaspiro[3.4]octane Synthesis |
| Flow Chemistry | Improved control over reaction parameters, enhanced safety for hazardous reactions, and potential for telescoped multi-step syntheses. nih.gov |
| Automated Synthesis | High-throughput synthesis of compound libraries for screening purposes. nih.gov |
| In-line Analytics | Real-time reaction monitoring and optimization, leading to higher yields and purity. |
Investigation of Stereochemical Control in Spiro[3.4]octane Derivative Synthesis
The spirocyclic nature of the oxaspiro[3.4]octane system presents a unique stereochemical challenge. The spirocenter itself is a quaternary stereocenter, and substituents on either of the rings can introduce additional stereogenic centers. The development of methods for the stereoselective synthesis of these compounds is therefore of paramount importance.
Future research should focus on:
Diastereoselective Synthesis: Investigating substrate-controlled diastereoselective reactions to control the relative stereochemistry of substituents on the spiro[3.4]octane scaffold. This could involve the use of chiral auxiliaries or the strategic placement of directing groups. A diastereoselective synthesis of a spiro[5.5]undecane derivative has been reported with high diastereomeric excess, indicating the feasibility of such approaches. nih.gov
Enantioselective Catalysis: The development of chiral catalysts for the enantioselective synthesis of the 5-oxaspiro[3.4]octane core is a major goal. This could involve asymmetric cycloadditions, catalytic C-H functionalization with chiral ligands, or kinetic resolutions. Chiral catalysts have been successfully employed in the enantioselective synthesis of other spirocyclic systems. rsc.orgmdpi.com
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the oxaspiro[3.4]octane framework in an enantiomerically pure form.
| Stereochemical Approach | Key Strategy |
| Diastereoselective Synthesis | Substrate control, use of chiral auxiliaries. |
| Enantioselective Catalysis | Chiral Lewis acids, chiral transition metal complexes, organocatalysts. rsc.orgmdpi.com |
| Chiral Pool Synthesis | Incorporation of stereocenters from natural products or other readily available chiral sources. |
Advancements in Computational Prediction of Spirocyclic Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity and selectivity of organic reactions. rsc.orgnih.gov Applying these methods to oxaspiro[3.4]octane systems can provide valuable insights and guide experimental efforts.
Future computational studies should aim to:
Predict Reaction Pathways and Transition States: DFT calculations can be used to model the transition states of potential synthetic routes, allowing for the prediction of the most favorable reaction pathways and the identification of potential side reactions.
Rationalize and Predict Stereoselectivity: Computational modeling can help to understand the origins of stereoselectivity in reactions that form the spiro[3.4]octane core or introduce new stereocenters. This can aid in the design of more selective catalysts and reaction conditions. rsc.org
Explore Unconventional Reactivity: Computational methods can be used to explore the potential for unconventional reactivity, such as unusual ring-opening reactions or skeletal rearrangements, by calculating the thermodynamics and kinetics of these processes.
| Computational Method | Application to Oxaspiro[3.4]octane Systems |
| Density Functional Theory (DFT) | Prediction of reaction mechanisms, transition state analysis, and calculation of spectroscopic properties. rsc.orgnih.gov |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects. |
| Machine Learning (ML) | Development of predictive models for reactivity and selectivity based on large datasets. nih.gov |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of oxaspiro[3.4]octane systems, paving the way for new discoveries in synthesis, catalysis, and materials science.
Q & A
Basic Question: What are the key steps in synthesizing {5-Oxaspiro[3.4]octan-6-yl}methanol?
The synthesis typically involves constructing the spirocyclic core using a bicyclic precursor, followed by functionalization. For example:
- Step 1: Start with a 5-oxaspiro[3.4]octane derivative (e.g., 5-oxaspiro[3.4]octan-6-one) as the precursor.
- Step 2: Reduce the ketone group to a hydroxymethyl group using agents like NaBH₄ or LiAlH₄ under anhydrous conditions.
- Step 3: Purify the product via column chromatography or recrystallization to achieve >95% purity .
Advanced Question: How can reaction parameters be optimized to improve yield and purity?
Critical parameters include:
- Temperature: Lower temperatures (0–5°C) minimize side reactions during reduction steps.
- Solvent Choice: Polar aprotic solvents (e.g., THF or DMF) enhance reaction homogeneity.
- Catalysts: Use transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates .
Structural Characterization
Basic Question: What analytical techniques confirm the structure of this compound?
Advanced Question: How does X-ray crystallography resolve ambiguities in spirocyclic configurations?
X-ray diffraction provides bond lengths and angles, critical for distinguishing between stereoisomers. For example:
- Torsion Angles: The spiro junction (C6-O5-C7) typically shows angles of ~90°, confirming the bicyclic strain .
Reactivity and Functionalization
Basic Question: What chemical reactions are feasible for this compound?
- Oxidation: Converts the hydroxymethyl group to a carboxylic acid using KMnO₄ or CrO₃.
- Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions .
Advanced Question: How does the spirocyclic structure influence regioselectivity in substitution reactions?
The rigid spiro framework directs electrophilic attacks to the less sterically hindered positions (e.g., C2 or C7). Computational modeling (DFT) predicts activation energies for competing pathways .
Biological and Pharmacological Applications
Basic Question: What biological targets interact with this compound derivatives?
Advanced Question: How can structure-activity relationships (SAR) guide the design of bioactive analogs?
Key modifications include:
- Substituent Addition: Introducing fluorine at C8 enhances metabolic stability (e.g., 8-fluoro analogs).
- Scaffold Hybridization: Fusing with azetidine rings improves binding affinity to proteases .
Computational and Mechanistic Studies
Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD): Simulates membrane permeability (logP ~1.2) and blood-brain barrier penetration.
- Docking Studies: Identify binding poses in enzyme active sites (e.g., KRAS G12C with ΔG = -9.8 kcal/mol) .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
